1-Iodoethyl decanoate
Description
Structure
3D Structure
Properties
CAS No. |
89296-74-2 |
|---|---|
Molecular Formula |
C12H23IO2 |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
1-iodoethyl decanoate |
InChI |
InChI=1S/C12H23IO2/c1-3-4-5-6-7-8-9-10-12(14)15-11(2)13/h11H,3-10H2,1-2H3 |
InChI Key |
XFCNSJTXFPDDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Iodoethyl Decanoate and Its Analogues
Direct Esterification and Iodination Approaches for 1-Iodoethyl Decanoate (B1226879) Synthesis
Direct approaches to 1-iodoethyl decanoate aim to form the ester and the carbon-iodine bond in a streamlined process. These methods are often favored for their efficiency and atom economy.
One-Pot and Multi-Step Synthetic Sequences
One-pot synthetic sequences, where multiple transformations occur in a single reaction vessel, provide an efficient pathway to this compound. A notable example is the reaction of decanoic acid with an excess of vinyl acetate in the presence of an iodine source. This approach allows for the simultaneous esterification and iodination of the vinyl group.
Conversely, multi-step syntheses involve the isolation of intermediates. For instance, vinyl decanoate can be synthesized first and then subjected to a subsequent iodination reaction. While this may involve more steps, it allows for greater control and purification at each stage, potentially leading to a higher purity of the final product.
Catalytic Systems in this compound Formation
Catalysts are instrumental in facilitating the formation of this compound by increasing reaction rates and selectivity. In the esterification of decanoic acid, traditional acid catalysts like sulfuric acid are effective. scirp.orgresearchgate.net Recent advancements have explored the use of solid acid catalysts, such as Amberlyst 15, which can simplify product purification. researchgate.net Furthermore, innovative bimetallic oxide clusters, like RhRu bimetallic oxide clusters, are being developed for greener ester synthesis, utilizing molecular oxygen as a benign oxidant. labmanager.comeurekalert.org
For the iodination step, particularly in catalytic asymmetric iodoesterification, unique catalytic systems have been developed. For example, a combination of unique catalytic reaction control technology and theoretical calculations has enabled the synthesis of iodoesters from simple alkenes and carboxylic acids. rikkyo.ac.jp
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield and selectivity of this compound, careful optimization of reaction conditions is essential. Key parameters that influence the outcome of the synthesis include temperature, reaction time, solvent, and the specific reagents used. For example, in the esterification of decanoic acid, reaction kinetics have been shown to be first-order with respect to the acid, and the removal of water by-product drives the reaction forward. scirp.org The choice of solvent and catalyst is also critical, with different systems showing varying efficiencies.
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Options/Range | Influence on Reaction |
| Catalyst | Sulfuric acid, Amberlyst 15, RhRu bimetallic oxide clusters | Affects reaction rate, selectivity, and environmental impact. |
| Temperature | 393 - 423 K (for esterification) | Influences reaction kinetics and potential side reactions. scirp.org |
| Reactant Ratio | Varies (e.g., excess alcohol) | Can drive the equilibrium towards product formation. scirp.org |
| Solvent | Dichloromethane, Toluene, or solvent-free | Affects solubility of reactants and can influence catalyst activity. |
| Water Removal | Azeotropic distillation, molecular sieves | Prevents the reverse hydrolysis reaction, increasing yield. scirp.org |
Synthetic Routes via Precursor Functionalization
An alternative strategy involves the synthesis of a suitable precursor which is then converted to this compound. This approach offers versatility in the introduction of the iodine atom.
Halogen Exchange Reactions for C-I Bond Formation
A primary method for forming the C-I bond is through a halogen exchange reaction, famously known as the Finkelstein reaction. byjus.comdoubtnut.comiitk.ac.inwikipedia.org This SN2 reaction involves treating an alkyl chloride or bromide with an alkali metal iodide, such as sodium iodide, in a solvent like acetone. byjus.comwikipedia.org
For the synthesis of this compound, a precursor like 1-chloroethyl decanoate would first be prepared. This can be achieved by reacting the corresponding alcohol with 1-chloroethyl chloroformate. prepchem.com The subsequent Finkelstein reaction with sodium iodide in acetone would then yield this compound, driven by the precipitation of the insoluble sodium chloride. byjus.comwikipedia.org This method is particularly effective for primary halides. byjus.comwikipedia.org
Addition Reactions to Unsaturated Decanoate Precursors
Unsaturated precursors, such as vinyl decanoate, can also be used to synthesize this compound through addition reactions. Vinyl decanoate can be prepared from decanoic acid and vinyl acetate. The addition of hydrogen iodide (HI) across the double bond of vinyl decanoate would lead to the formation of this compound.
This type of reaction falls under the category of conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds, where the nucleophile adds to the β-carbon. libretexts.orgpressbooks.publibretexts.orgmasterorganicchemistry.com The regioselectivity of the HI addition is crucial for the formation of the desired product.
Derivatization of Decanoic Acid and Iodoethanol Intermediates
The synthesis of this compound is fundamentally an esterification reaction between a decanoic acid derivative and a 2-iodoethanol intermediate. The efficiency and conditions of this transformation depend heavily on the specific derivatization strategies employed for both precursors.
Decanoic Acid Activation: Decanoic acid, a ten-carbon saturated fatty acid, serves as the carboxylate source. In direct esterification methods like the Fischer esterification, the carboxylic acid is reacted with the alcohol (2-iodoethanol) in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com While straightforward, this method is an equilibrium process, often requiring an excess of one reactant or the removal of water to drive the reaction to completion. masterorganicchemistry.com
For milder and more efficient conversions, decanoic acid can be "activated" to increase the electrophilicity of the carbonyl carbon. Common activated derivatives include:
Acyl Chlorides: Prepared by treating decanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), decanoyl chloride is highly reactive towards alcohols.
Acid Anhydrides: While less common for simple ester synthesis, anhydrides are another form of activated carboxylic acid.
In coupling-agent-mediated esterifications, such as the Steglich esterification, the carboxylic acid is activated in situ. Reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. jove.com
Iodoethanol Intermediates: The alcohol precursor, 2-Iodoethanol, provides the iodoethyl moiety of the target molecule. chemicalbook.comnih.gov It can be synthesized through various methods, including the ring-opening of ethylene oxide with an iodide source. In the esterification reaction, the primary alcohol group of 2-iodoethanol acts as the nucleophile, attacking the activated carbonyl of the decanoic acid derivative to form the ester linkage. sigmaaldrich.com The reaction is typically carried out under conditions that favor nucleophilic acyl substitution.
A common laboratory-scale approach for synthesizing esters from carboxylic acids and alcohols that avoids harsh acidic conditions is the Steglich esterification, which utilizes a carbodiimide coupling reagent and a catalyst. rsc.org
Table 1: Common Esterification Methods
| Method | Decanoic Acid Form | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Direct Use | Acid Catalyst (e.g., H₂SO₄), excess alcohol | Inexpensive reagents masterorganicchemistry.com | Reversible, often requires harsh conditions masterorganicchemistry.com |
| Acyl Chloride Method | Decanoyl Chloride | Thionyl Chloride (for activation) | High reactivity, irreversible | Generates HCl byproduct |
Stereoselective and Enantioselective Synthesis of this compound Isomers
The structure of this compound features a chiral center at the C1 position of the ethyl group (the carbon bearing the iodine atom). Consequently, it can exist as a pair of enantiomers. The synthesis of single isomers (enantiopure compounds) requires stereoselective or enantioselective methodologies.
A significant challenge in synthesizing optically active secondary alcohols and their derivatives is achieving high enantiomeric excess. mdpi.comorganic-chemistry.org While methods for creating chiral secondary alcohols are established, the direct stereoselective synthesis of α-haloalkyl esters presents a unique challenge.
One innovative and highly stereospecific method involves the ring-opening of enol ester epoxides. nih.gov This strategy allows for the creation of enantiopure 1-haloalkyl esters with a high degree of stereochemical control. The key steps of this process are:
Formation of an Enol Ester: An alkyne is converted into an enol ester. The geometry (E/Z) of the enol ester can be controlled, which is crucial for the final stereochemistry.
Epoxidation: The double bond of the enol ester is epoxidized, often using an enantioselective epoxidation catalyst to create an enol ester epoxide with a defined stereochemistry.
Stereospecific Ring-Opening: The enol ester epoxide is treated with an iodide source (e.g., lithium iodide) and a Lewis or Brønsted acid. The epoxide ring opens via an Sₙ2-like mechanism, resulting in the formation of the 1-iodoalkyl ester with an inversion of configuration at one of the carbons.
This reaction proceeds with complete stereospecificity, meaning the stereochemistry of the starting enol ester epoxide directly determines the stereochemistry of the resulting α-haloalkyl ester product. nih.gov For example, opening a cis-enol ester epoxide yields a specific diastereomer of the product, while the corresponding trans-epoxide yields the opposite diastereomer. This provides a powerful tool for accessing specific isomers of this compound and its analogues. nih.gov
Other approaches to achieving enantioselectivity could involve the enzymatic resolution of a racemic mixture of a precursor alcohol or the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate. sumitomo-chem.co.jp
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Solvents constitute a major portion of the waste generated in chemical reactions. jove.com Traditional esterification protocols, particularly the Steglich method, often employ hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). rsc.orgrsc.org These solvents are associated with significant environmental, health, and safety concerns.
Green chemistry encourages the replacement of such solvents with safer, more sustainable alternatives. Research into greener Steglich esterifications has identified several more benign solvent systems. rsc.org
Table 2: Comparison of Solvents for Esterification
| Solvent | Classification | Green Chemistry Profile | Notes |
|---|---|---|---|
| Dichloromethane (DCM) | Chlorinated | Problematic | Commonly used but a suspected carcinogen and environmental pollutant. rsc.org |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Hazardous | Toxic, associated with reproductive hazards. rsc.org |
| Acetonitrile (B52724) | Polar Aprotic | Greener Alternative | Less hazardous than chlorinated or amide solvents; allows for high yields and simplified purification. jove.com |
| Dimethyl Carbonate (DMC) | Carbonate | Recommended | A safer, more sustainable solvent identified as optimal in high-throughput screening for Steglich-type reactions. rsc.orgrsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Bio-derived | Derived from renewable resources, considered a greener alternative to THF. |
The ideal green approach also involves minimizing the total volume of solvent used or, where possible, employing solvent-free reaction conditions. researchgate.net
Catalyst choice is central to developing sustainable synthetic methods. Green catalyst design focuses on reusability, reduced toxicity, and high efficiency under mild conditions.
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated metal oxides, offer significant advantages over homogeneous catalysts like sulfuric acid. mdpi.commdpi.comresearchgate.net They can be easily separated from the reaction mixture by filtration and reused, which simplifies product purification and reduces waste. rsc.org
Biocatalysts (Enzymes): Lipases are enzymes that can efficiently catalyze esterification reactions in both aqueous and non-aqueous environments. researchgate.netnih.gov The advantages of using lipases include:
Mild Reaction Conditions: Reactions proceed at or near room temperature and atmospheric pressure, reducing energy consumption.
High Selectivity: Lipases can exhibit high regio- and enantioselectivity, which is valuable for synthesizing specific isomers. researchgate.net
Environmental Compatibility: Enzymes are biodegradable and non-toxic. nih.gov
Advanced Homogeneous Catalysts: Recent developments include the design of novel metal-based catalysts that are highly efficient and can utilize environmentally benign oxidants. For instance, bimetallic oxide clusters have been shown to catalyze ester synthesis using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com
Table 3: Sustainable Catalyst Options for Esterification
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Heterogeneous Acid Catalysts | Amberlyst-15, Zeolites, Sulfonated Zirconia | Reusable, easy separation, reduced corrosion and waste. mdpi.comrsc.org |
| Biocatalysts | Immobilized Lipases (e.g., Novozym 435) | Mild conditions, high selectivity, biodegradable, non-toxic. researchgate.netnih.gov |
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
A reaction with 100% atom economy is one where all reactant atoms are found in the desired product, with no byproducts. nih.gov
Addition Reactions: These reactions are inherently atom-economical. For example, a Diels-Alder reaction can have a 100% atom economy. nih.govrsc.org
Substitution and Elimination Reactions: These often have lower atom economies because they generate stoichiometric byproducts.
Considering the synthesis of this compound via Steglich esterification:
Decanoic Acid + 2-Iodoethanol + DCC → this compound + DCU
In this reaction, a molecule of dicyclohexylurea (DCU) is produced as a byproduct for every molecule of the ester formed. This significantly reduces the atom economy of the process, as the atoms of the DCC are not incorporated into the final product.
Improving process efficiency involves designing synthetic routes that maximize atom economy. This includes prioritizing addition and rearrangement reactions over substitutions and developing catalytic cycles where reagents are regenerated and reused, minimizing waste. primescholars.com The ultimate goal is to create a process where the mass of the final product is as close as possible to the total mass of the reactants used.
Nucleophilic Substitution Reactions Involving the Iodoethyl Moiety
Nucleophilic substitution is a fundamental class of reactions for alkyl halides. ibchem.com In the case of this compound, a secondary alkyl iodide, the reaction involves the replacement of the iodide ion, an excellent leaving group, by a nucleophile. weebly.comlibretexts.org The specific mechanism of this substitution is highly dependent on the reaction conditions. orgosolver.com
This compound, as a secondary alkyl halide, can react through competing SN1 and SN2 pathways. masterorganicchemistry.comsavemyexams.com
SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. orgosolver.comsavemyexams.com The reaction proceeds through a single, high-energy transition state where the carbon atom is transiently associated with both the incoming nucleophile and the outgoing leaving group. ibchem.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance. masterorganicchemistry.com For this compound, the bulky decanoate group may sterically hinder the backside attack required for an SN2 reaction, potentially slowing its rate compared to less-hindered secondary halides. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. orgosolver.commasterorganicchemistry.com This secondary carbocation is then rapidly attacked by the nucleophile. youtube.com The stability of the carbocation is key; secondary carbocations are more stable than primary ones but less stable than tertiary ones. researchgate.net The SN1 pathway is favored by conditions that stabilize this carbocation, such as the use of polar protic solvents, and with weak nucleophiles. masterorganicchemistry.com A key feature of the SN1 mechanism at a chiral center is the formation of a racemic mixture of products, as the planar carbocation can be attacked from either face. masterorganicchemistry.com
SNi (Substitution Nucleophilic Internal): This less common mechanism involves the leaving group becoming part of the nucleophile, often through a specific reagent like thionyl chloride (SOCl₂). dalalinstitute.com In an SNi' reaction, the substitution occurs with an allylic rearrangement, which would require unsaturation near the iodoethyl group. dalalinstitute.com
The selectivity between SN1 and SN2 is not always absolute for secondary halides and often results in a mixture of products, with the ratio determined by the nucleophile's strength, solvent, and temperature. masterorganicchemistry.com
The choice of solvent has a profound effect on the reaction pathway and rate for nucleophilic substitutions. libretexts.orgdalalinstitute.com
Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids possess a hydrogen atom attached to an electronegative atom and are capable of hydrogen bonding. libretexts.orglibretexts.org These solvents are particularly effective at stabilizing both the leaving group anion and the carbocation intermediate in an SN1 reaction through solvation. libretexts.orgdalalinstitute.com This stabilization lowers the activation energy for the initial ionization step, thereby accelerating the SN1 rate. libretexts.org Conversely, polar protic solvents can decrease the rate of SN2 reactions by forming a solvent shell around the nucleophile, which hinders its ability to attack the substrate. dalalinstitute.comwfu.edu
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and dimethylformamide (DMF) have dipole moments but lack acidic protons. libretexts.org They are incapable of hydrogen bonding. These solvents enhance the rate of SN2 reactions. wfu.edu They can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "free" and highly reactive. wfu.edu By not stabilizing the carbocation intermediate, they generally disfavor the SN1 pathway. libretexts.org
| Solvent Type | Examples | Effect on SN1 Pathway | Effect on SN2 Pathway |
|---|---|---|---|
| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH), Acetic Acid (CH₃COOH) | Favored/Accelerated | Disfavored/Slowed |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone ((CH₃)₂CO), Acetonitrile (CH₃CN) | Disfavored | Favored/Accelerated |
| Non-Polar | Hexane, Benzene | Strongly Disfavored | Strongly Disfavored (due to poor solubility of nucleophiles) |
The utility of this compound in substitution reactions is defined by the range of nucleophiles it can react with and the inherent limitations of the substrate.
Substrate Scope: A wide variety of nucleophiles can displace the iodide. Strong nucleophiles such as cyanide (:CN⁻), hydroxide (B78521) (OH⁻), and alkoxides (RO⁻) tend to favor the SN2 mechanism, leading to nitriles, alcohols, and ethers, respectively. science-revision.co.uk Weaker, neutral nucleophiles like ammonia (B1221849) (NH₃) and water can also react, often favoring SN1 conditions or requiring heating. science-revision.co.uk The reaction with ammonia or amines can produce substituted amines. ibchem.com
Limitations: The primary limitation is the competition with elimination reactions (E1 and E2). orgosolver.com When the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it may preferentially abstract a proton from the carbon adjacent to the C-I bond, leading to the formation of an alkene via an E2 mechanism. masterorganicchemistry.com Under SN1 conditions (e.g., heating in a polar protic solvent with a weak nucleophile/base), the E1 mechanism can compete with substitution. Furthermore, the bulky nature of the decanoate ester may influence site selectivity in more complex substrates or lead to reduced reaction rates due to steric hindrance. nih.gov
Radical Reactions of this compound
The relatively weak carbon-iodine bond (C-I) allows this compound to serve as a precursor for carbon-centered radicals under specific conditions. conicet.gov.ar Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com
Initiation: This is the step where a radical species is first created. lumenlearning.com The C-I bond in this compound can be cleaved homolytically (each atom retaining one electron) by applying energy in the form of heat or UV light. chemistrysteps.commasterorganicchemistry.com More commonly, a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide is used. chemistrysteps.comlibretexts.org The initiator decomposes upon heating to form radicals, which then abstract the iodine atom from this compound to generate the desired 1-(decanoyloxy)ethyl radical. libretexts.org
Initiation Step Example (using an initiator 'In•'): In• + CH₃CH(I)OC(O)C₉H₁₉ → In-I + •CH(CH₃)OC(O)C₉H₁₉
Propagation: These are the "chain" steps of the reaction, where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. lumenlearning.commasterorganicchemistry.com For example, the generated carbon radical can abstract a hydrogen atom from a donor molecule like tributyltin hydride (Bu₃SnH), a common reagent in radical chemistry. libretexts.org
Propagation Step Examples:
•CH(CH₃)OC(O)C₉H₁₉ + Bu₃SnH → CH₃CH₂OC(O)C₉H₁₉ + Bu₃Sn•
The newly formed tributyltin radical (Bu₃Sn•) can then react with another molecule of this compound to regenerate the carbon radical, thus propagating the chain. Bu₃Sn• + CH₃CH(I)OC(O)C₉H₁₉ → Bu₃SnI + •CH(CH₃)OC(O)C₉H₁₉
The carbon-centered radical generated from this compound is a versatile intermediate that can participate in forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Intermolecular Reactions: The 1-(decanoyloxy)ethyl radical can add to an external π-system, such as an alkene or alkyne, in an intermolecular fashion. mdpi.com This addition creates a new C-C bond and a new radical, which can then be quenched (e.g., by H-atom abstraction) to yield the final product. Such reactions are a powerful method for building more complex molecular structures.
Intramolecular Cyclizations: If the decanoate chain of the substrate were modified to contain a site of unsaturation (e.g., a double or triple bond), the radical could attack this internal π-system in an intramolecular cyclization. libretexts.org These reactions are particularly effective for forming five- and six-membered rings. researchgate.net The regioselectivity of the ring closure is often governed by a set of principles known as Baldwin's Rules, with 5-exo and 6-exo cyclizations generally being kinetically favored for carbon-centered radicals. libretexts.orgnih.gov For instance, a radical generated at the ethyl group could cyclize onto a double bond placed at the 5th or 6th position of the ester chain to create a five- or six-membered lactone derivative after subsequent transformations. Research on similar iodo-compounds has shown that radical cyclization can be a highly efficient process for synthesizing cyclic structures. nih.govcapes.gov.br
Photochemical and Thermal Radical Generation
The carbon-iodine (C-I) bond in this compound is susceptible to homolytic cleavage, a process that splits the bond to form two radical species. This cleavage can be initiated through the input of energy in the form of light (photochemistry) or heat (thermolysis). inflibnet.ac.in
Photochemical Generation: The absorption of ultraviolet (UV) light can provide the necessary energy to break the C-I bond in this compound. This photolytic process results in the formation of an ethyl decanoate radical and an iodine radical. nih.govsioc.ac.cn The generation of alkyl radicals through photochemical means is a foundational strategy in organic synthesis, as these highly reactive intermediates can participate in a wide array of subsequent reactions. semanticscholar.org The process is similar to initiator for continuous activator regeneration (ICAR) atom-transfer radical polymerization (ATRP) processes, where radicals are generated photochemically from alkyl halides. nih.gov
Thermal Generation: In the absence of light, sufficient thermal energy can also induce homolytic cleavage of the C-I bond. inflibnet.ac.in Heating this compound can lead to its decomposition into the same radical fragments: the ethyl decanoate radical and an iodine atom. The stability of the resulting alkyl radical follows the order of tertiary > secondary > primary, which is influenced by the electron-donating inductive effects of the alkyl groups. inflibnet.ac.in
Elimination Reactions from this compound
Elimination reactions of this compound involve the removal of the iodine atom and a proton from an adjacent carbon, leading to the formation of an alkene. These reactions are a common pathway for alkyl halides and can proceed through different mechanisms. flashcards.world
E1 vs. E2 Pathways and Regioselectivity
The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways. flashcards.world
E1 Pathway: This is a two-step mechanism. The first and rate-determining step is the spontaneous departure of the iodide leaving group to form a secondary carbocation intermediate. masterorganicchemistry.com This step is favored by polar protic solvents which can stabilize the ionic intermediate. iitk.ac.in In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond.
E2 Pathway: This is a one-step, concerted mechanism where a base abstracts a proton from a beta-carbon at the same time as the iodide leaving group departs from the alpha-carbon. iitk.ac.insaskoer.ca This pathway requires a strong base and is favored by polar aprotic solvents. flashcards.world The reaction rate is dependent on the concentration of both the substrate and the base.
Regioselectivity: Elimination from this compound can theoretically produce two different alkenes. When the proton is removed from the terminal methyl group, dec-1-ene is formed. When the proton is removed from the internal methylene (B1212753) group of the decanoate chain, dec-2-ene is formed. The predominant product is typically determined by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.inchemistrysteps.com Thus, under conditions that allow for thermodynamic control, such as in E1 reactions, dec-2-ene is expected to be the major product. chemistrysteps.com
| Feature | E1 Mechanism | E2 Mechanism |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Regioselectivity | Zaitsev's rule predominates | Zaitsev's rule usually predominates, but can be influenced by sterically bulky bases |
| Leaving Group | Good leaving group is essential | Good leaving group is essential |
Competition Between Substitution and Elimination Processes
For any given alkyl halide, substitution (SN1, SN2) and elimination (E1, E2) reactions are often in competition. openochem.org As a secondary alkyl iodide, this compound can undergo all four pathways, and the outcome depends critically on the reaction conditions. libretexts.org
Substrate Structure: The secondary nature of this compound allows for both substitution and elimination. Tertiary halides favor elimination, while primary halides favor substitution. openochem.org
Nucleophile vs. Base Strength: Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻) will favor SN2 substitution. Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination. openochem.orglibretexts.org
Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring SN1 and E1 pathways. Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 and E2 reactions. openochem.orglibretexts.org
Temperature: Higher temperatures favor elimination over substitution. masterorganicchemistry.com Elimination reactions result in an increase in the number of molecules, leading to greater entropy, a contribution that becomes more significant at higher temperatures.
Generally, iodides are excellent leaving groups, which increases the rates of all these reactions compared to other alkyl halides. libretexts.org To favor elimination over substitution for a secondary halide, the use of a strong, sterically bulky base and higher temperatures is a common strategy. libretexts.orgmasterorganicchemistry.com
Reductive Transformations of the Carbon-Iodine Bond
The carbon-iodine bond in this compound can undergo reductive cleavage, a transformation that typically involves the replacement of the iodine atom with a hydrogen atom. This process, known as hydrodehalogenation, effectively reduces the alkyl iodide to an alkane. This can be achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation. The term reduction refers to the gain of electrons or a decrease in the oxidation state of the carbon atom as the more electronegative iodine is replaced by the less electronegative hydrogen. wikipedia.org
Oxidative Chemistry of this compound
The iodine atom in this compound is in its lowest oxidation state (-1) and can be oxidized to higher oxidation states. This oxidative chemistry is a hallmark of organoiodine compounds and allows them to be converted into valuable synthetic reagents. frontiersin.org
Formation of Hypervalent Iodine Intermediates
This compound can react with strong oxidizing agents (e.g., peracetic acid, ozone) to form hypervalent iodine compounds. tcichemicals.com In these species, the iodine atom exceeds the standard octet of valence electrons, forming stable compounds with oxidation states of +3 (iodinanes) or +5 (iodanes). tcichemicals.comtohoku.ac.jp
The formation of a hypervalent iodine(III) species, for example, involves the oxidation of the iodine atom and the addition of two new ligands, which are typically derived from the oxidant or solvent. These hypervalent iodine reagents are themselves powerful and selective oxidizing agents, valued for their low toxicity compared to heavy metal oxidants. frontiersin.org The bonds between the iodine and its new ligands are often weak, making these species excellent sources of electrophilic groups or effective mediators for a variety of oxidative transformations. frontiersin.orgtcichemicals.com The activation of an alkene by a hypervalent iodine(III) species, for instance, can initiate cyclization reactions. beilstein-journals.org
Reaction Mechanisms and Chemical Reactivity of 1 Iodoethyl Decanoate
Mechanistic Aspects of Oxidative Functionalizations
While specific research on the oxidative functionalization of 1-iodoethyl decanoate (B1226879) is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous iodoalkanes and α-iodo esters. The carbon-iodine (C-I) bond is the most reactive site and susceptible to cleavage under oxidative conditions, primarily leading to the formation of radical intermediates. The subsequent reactions of these intermediates define the functionalization of the molecule.
The oxidative functionalization of iodoalkanes can generally proceed through several mechanistic pathways, including the generation of alkyl radicals via single-electron transfer (SET), atom transfer, or through the oxidative breakdown of the iodoalkane itself to form catalytically active iodine species. rsc.orgcapes.gov.brresearchgate.net
Formation of Alkyl Radicals:
A common pathway in the oxidative functionalization of alkyl iodides is the generation of a carbon-centered radical. rsc.orgrsc.org This can be achieved through various methods, including electrochemical oxidation and photocatalysis. ucl.ac.uknih.govacs.org In the case of 1-iodoethyl decanoate, this would lead to the formation of the 1-(decanoyloxy)ethyl radical.
Electrochemical Oxidation: Under mild reducing potentials, alkyl iodides can undergo a reactive oxygen species-mediated electrochemical radical reaction. rsc.orgrsc.org This process involves the generation of hydroxyl radicals and ozone, which act as active species in the formation of alkyl radicals. rsc.org
Photocatalysis: Visible light photocatalysis is another mild method for generating alkyl radicals from alkyl iodides. nih.govacs.orgacs.org This often involves the use of a photocatalyst that, upon excitation, can facilitate a single-electron transfer to the alkyl iodide, leading to the homolytic cleavage of the C-I bond.
Once the 1-(decanoyloxy)ethyl radical is formed, it can undergo a variety of functionalization reactions, such as addition to unsaturated systems or coupling with other radical species.
Oxidative Breakdown to Catalytically Active Iodine Species:
An alternative mechanistic pathway involves the oxidative breakdown of the iodoalkane to form inorganic iodine species that can act as catalysts. researchgate.net For instance, iodoalkanes in the presence of an oxidant can be converted to species like hypoiodite (B1233010) (IO⁻) or iodite (B1235397) (IO₂⁻). researchgate.net These species can then participate in the oxidation of other substrates. While this pathway leads to the functionalization of other molecules in the reaction mixture, it represents a transformation of the initial this compound.
Reactions Involving Hypervalent Iodine Intermediates:
The oxidation of alkyl and aryl iodides can lead to the formation of hypervalent iodine compounds, which are potent oxidizing agents themselves. capes.gov.br Although aliphatic hypervalent iodine species are often unstable, they can be involved as transient intermediates in oxidative processes. researchgate.net For example, the oxidation of this compound could transiently form an iodosyl (B1239551) or iodyl derivative, which could then mediate further oxidation reactions.
The following table summarizes potential oxidative functionalization reactions of analogous alkyl iodides, which can provide a model for the expected reactivity of this compound.
| Reaction Type | Reactants | Conditions | Key Intermediates | Product Type | Reference |
| Radical Acylation | Alkyl Iodide, Bis-sulfonyl oxime ether | Radical initiator (e.g., (Me₃Si)₃SiH/light) | Alkyl radical, Acyl radical | Ketone | acs.org |
| Radical Carboxylation | Alkyl Iodide, Carbon Monoxide | Photoinitiation | Alkyl radical | Carboxylic Acid | nih.gov |
| Giese Reaction | Alkyl Iodide, Alkene | Electrochemical or Photocatalytic | Alkyl radical | Addition Product | ucl.ac.uknih.gov |
| α-Tosyloxylation of Ketones | Ketone, TsOH, Iodoalkane (catalyst) | Oxidant (e.g., mCPBA) | Catalytically active iodine species (IO⁻, IO₂⁻) | α-Tosyloxyketone | researchgate.net |
| Oxidative Substitution/Elimination | Alkyl Iodide | Alcoholic media, Oxidant | Radical-cations | Alkenes, Ethers | oreilly.comacs.org |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1 Iodoethyl Decanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Iodoethyl decanoate (B1226879), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.
The ¹H NMR spectrum of 1-Iodoethyl decanoate is predicted to show distinct signals corresponding to the protons in the decanoate chain and the 1-iodoethyl group. The chemical shift (δ) of a proton is influenced by its local electronic environment; electronegative atoms like oxygen and iodine cause a "deshielding" effect, shifting the signals of nearby protons downfield (to a higher ppm value) oregonstate.edudocbrown.info.
The decanoate portion of the molecule presents a typical aliphatic chain pattern:
A triplet at approximately 0.88 ppm for the terminal methyl group (-CH₃).
A complex multiplet region between approximately 1.25 and 1.63 ppm for the methylene (B1212753) (-CH₂-) groups of the long alkyl chain.
A triplet around 2.2-2.3 ppm for the α-methylene group (-CH₂-C=O), which is deshielded by the adjacent carbonyl group orgchemboulder.com.
The 1-iodoethyl ester group introduces more distinctive signals:
A doublet for the methyl protons (-CH(I)-CH₃) is expected. The presence of the highly electronegative iodine atom on the adjacent carbon would shift this signal downfield compared to a standard ethyl ester.
A quartet for the methine proton (-O-CH(I)-CH₃) would be observed, significantly shifted downfield due to the deshielding effects of both the adjacent oxygen and iodine atoms. Based on typical shifts for protons alpha to an iodide (2-4 ppm) and an ester oxygen (3.7-4.1 ppm), this proton is predicted to have a chemical shift in the range of 5.5-6.5 ppm orgchemboulder.comorgchemboulder.com.
The coupling between the methine proton and the adjacent methyl protons would result in a quartet and a doublet, respectively, with a coupling constant (³JHH) of approximately 7 Hz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| -O-CH(I)-CH₃ | ~5.5 - 6.5 | Quartet (q) | 1H |
| -O-CH(I)-CH₃ | ~2.0 - 2.5 | Doublet (d) | 3H |
| -CH₂-C=O | ~2.2 - 2.3 | Triplet (t) | 2H |
| -(CH₂)₇- | ~1.25 - 1.63 | Multiplet (m) | 14H |
| Alkyl -CH₃ | ~0.88 | Triplet (t) | 3H |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected. The chemical shifts are determined by the carbon's hybridization and the electronegativity of attached atoms huji.ac.illibretexts.orglibretexts.org.
Carbonyl Carbon: The ester carbonyl carbon (-C=O) is the most deshielded, appearing at the far downfield end of the spectrum, typically in the range of 170-175 ppm libretexts.org.
1-Iodoethyl Group Carbons: The methine carbon (-CH(I)-) is directly attached to both oxygen and iodine, leading to a significant downfield shift. The methyl carbon (-CH(I)-CH₃) will also be shifted relative to a simple ethyl group.
Decanoate Chain Carbons: The carbons of the decanoate chain will show characteristic aliphatic signals. The terminal methyl carbon appears furthest upfield (~14 ppm), while the methylene carbons appear in the range of 22-34 ppm. The α-methylene carbon (-CH₂-C=O) is slightly deshielded by the carbonyl group (~34 ppm) nih.gov.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~170 - 175 |
| -O-CH(I)-CH₃ | ~80 - 90 |
| -CH₂- (Aliphatic Chain) | ~22 - 32 |
| -CH₂-C=O | ~34 |
| -O-CH(I)-CH₃ | ~20 - 25 |
| Alkyl -CH₃ | ~14 |
While 1D NMR spectra provide initial assignments, 2D NMR techniques are essential for unambiguously confirming the molecular structure by mapping out the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methine quartet (-O-CH(I)-) and the methyl doublet (-CH(I)-CH₃), confirming their adjacency. It would also show correlations between adjacent methylene groups in the decanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methine proton of the iodoethyl group (-O-CH(I)-) to the carbonyl carbon (-C=O) of the decanoate moiety, unequivocally establishing the ester linkage.
Should this compound exist as a crystalline or amorphous solid, solid-state NMR (ssNMR) could provide valuable insights into its structure and dynamics in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. Techniques such as Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. ssNMR can be used to study polymorphism (the existence of different crystal forms) and to characterize the local environment and packing of molecules within a crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information wikipedia.org. The molecular weight of this compound (C₁₂H₂₃IO₂) is 326.21 g/mol .
Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺) is formed. This ion is often unstable and undergoes fragmentation through various pathways. The predicted fragmentation for this compound would involve characteristic cleavages of both the ester and the iodoalkane functionalities libretexts.orgmiamioh.edu.
Key predicted fragmentation pathways include:
Loss of Iodine: Cleavage of the weak C-I bond would result in the loss of an iodine radical (•I, mass 127), leading to a fragment ion at m/z 199. The presence of a prominent peak at m/z 127 ([I]⁺) is also highly characteristic of iodine-containing compounds docbrown.info.
Alpha-Cleavage: Breakage of the bond alpha to the ester oxygen can occur. Loss of the 1-iodoethyl radical would generate the decanoyl cation at m/z 155.
McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo a characteristic McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This would lead to a characteristic neutral loss and a charged fragment.
Alkoxy Group Fragmentation: Cleavage can result in the formation of the iodoethyl cation [CH₃CHI]⁺, though this may be less stable.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 326 | [C₁₂H₂₃IO₂]⁺ | Molecular Ion [M]⁺ |
| 199 | [C₁₂H₂₃O₂]⁺ | Loss of •I |
| 155 | [C₁₀H₁₉O]⁺ | Alpha-cleavage (loss of •OCH(I)CH₃) |
| 127 | [I]⁺ | C-I bond cleavage |
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion and its fragments. From the exact mass, the elemental composition (molecular formula) can be unequivocally determined. For this compound, the calculated exact mass of the molecular ion [C₁₂H₂₃IO₂]⁺ is 326.0743. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural elucidation of this compound. In an MS/MS experiment, the molecular ion (or a protonated/adduct ion) of the compound, precisely selected by the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer, producing a fragmentation spectrum that serves as a structural fingerprint.
For this compound, the fragmentation pattern is dictated by the lability of the carbon-iodine bond and the characteristic cleavage pathways of the ester functional group. Key fragmentation events would include:
Loss of the Iodine Atom: The C-I bond is relatively weak and prone to cleavage. A primary fragmentation pathway involves the homolytic cleavage to lose an iodine radical (I•), resulting in a prominent cation. Heterolytic cleavage can also occur.
Cleavage of the Ester Group: Esters exhibit well-defined fragmentation patterns. Alpha-cleavage next to the carbonyl group can occur. A significant fragmentation pathway is the loss of the iodoethoxy group (-OCH(I)CH3).
McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the decanoate chain to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule.
Alkyl Chain Fragmentation: The long decanoate chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups libretexts.org.
The precise identification of these fragment ions allows for the definitive confirmation of the connectivity of the atoms within the this compound molecule.
Table 1: Predicted MS/MS Fragmentation Ions for this compound This table presents hypothetical fragmentation data based on established chemical principles, as direct experimental results for this specific compound are not readily available.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
| [M]+• | [M-I]+ | I• | Decanoyloxyethyl cation |
| [M]+• | [M-C2H4I]+ | •C2H4I | Decanoic acid cation |
| [M]+• | [C10H19O]+ | •OC2H4I | Decanoyl cation |
| [M]+• | [C2H4I]+ | C10H19O2• | Iodoethyl cation |
Ionization Techniques (ESI, GC-MS, MALDI) for Diverse Samples
The choice of ionization technique is critical for the mass spectrometric analysis of this compound and depends on the sample matrix, desired sensitivity, and the nature of the information sought.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it suitable for analyzing this compound without significant degradation nih.govnih.govlibretexts.org. The sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, ESI would likely produce protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+). Its compatibility with liquid chromatography makes it a powerful tool for LC-MS analysis nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable nih.govimpact-solutions.co.uk. Given its long alkyl chain, this compound has moderate volatility. GC-MS analysis is feasible, where the compound is first separated from other volatile components on a GC column before entering the mass spectrometer restek.comuib.no. The most common ionization method in GC-MS is Electron Impact (EI), a "hard" ionization technique that bombards the molecule with high-energy electrons libretexts.orgemory.edu. This process induces extensive fragmentation, providing a detailed mass spectrum that is highly reproducible and useful for library matching and structural confirmation libretexts.org. For iodo-compounds, derivatization might sometimes be employed to enhance volatility or detection nih.govnih.gov.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, typically used for large biomolecules, but its application has been extended to smaller organic molecules rsc.orgrsc.orgcreative-proteomics.comnews-medical.net. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy youtube.com. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase with minimal fragmentation libretexts.orgyoutube.com. MALDI-TOF (Time-of-Flight) analysis could be used to determine the molecular weight of this compound with high accuracy creative-proteomics.com.
Table 2: Comparison of Ionization Techniques for this compound Analysis
| Ionization Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| ESI | Soft ionization from a liquid phase via high voltage. | Minimal fragmentation, ideal for molecular weight determination, easily coupled with HPLC. nih.govnih.gov | Requires sample to be soluble and possess some polarity. |
| GC-MS (EI) | Hard ionization of a gaseous sample by an electron beam. | Provides detailed, reproducible fragmentation patterns for structural confirmation. libretexts.orgemory.edu | Requires thermal stability and volatility; extensive fragmentation can lead to a weak or absent molecular ion peak. |
| MALDI | Soft ionization from a solid matrix using a laser. | High sensitivity, suitable for accurate mass determination, tolerant of some impurities. rsc.orgnews-medical.net | Requires finding a suitable matrix, potential for matrix-related interference in the low-mass region. rsc.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound by probing the vibrational energy levels of its chemical bonds mdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). An IR spectrum provides a characteristic fingerprint, allowing for the identification of specific functional groups.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering) libretexts.orgmdpi.com. This frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Characteristic Vibrational Modes of Ester and C-I Functional Groups
The vibrational spectrum of this compound is dominated by the characteristic modes of its ester and carbon-iodine functional groups.
Ester Group Vibrations: The ester group gives rise to some of the most intense and recognizable bands in the vibrational spectrum. A "Rule of Three" often applies to the IR spectra of saturated esters, characterized by three strong peaks spectroscopyonline.com.
C=O Stretch: A very strong and sharp absorption band appears in the IR spectrum between approximately 1750-1735 cm⁻¹ due to the carbonyl stretch. This is one of the most diagnostic peaks for an ester spectroscopyonline.com.
C-O Stretch: Esters have two C-O single bonds, which lead to two distinct stretching vibrations. An asymmetric C-C-O stretch typically appears in the 1300-1150 cm⁻¹ region, while an O-C-C stretch is found between 1100-1030 cm⁻¹ spectroscopyonline.com. These bands are usually strong and can be observed in both IR and Raman spectra.
Carbon-Iodine (C-I) Stretch: The C-I bond is a heavy, weak bond, and its stretching vibration appears at low frequencies. The C-I stretch is typically observed in the far-infrared region of the IR spectrum, and more conveniently in the Raman spectrum, in the range of 500-600 cm⁻¹.
Table 3: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ester (C=O) | Stretch | 1750 - 1735 | Very Strong | Moderate |
| Ester (C-O) | Asymmetric Stretch | 1300 - 1150 | Strong | Moderate |
| Ester (C-O) | Symmetric Stretch | 1100 - 1030 | Strong | Moderate |
| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong | Strong |
| Alkyl (CH₂) | Bend (Scissoring) | ~1465 | Moderate | Moderate |
| Carbon-Iodine (C-I) | Stretch | 600 - 500 | Moderate-Strong | Strong |
Conformational Analysis via Vibrational Spectroscopy
The long, flexible decanoate chain of this compound can exist in various spatial arrangements or conformations. Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive tool for studying this conformational isomerism nih.govresearchgate.net.
The lowest energy conformation for a long alkyl chain is the "all-trans" or zig-zag conformation. Other higher-energy conformations, known as "gauche" conformers, can also exist. The vibrational frequencies of certain modes, especially the C-C skeletal modes and CH₂ rocking/twisting modes, are sensitive to the conformation of the alkyl chain. For instance, specific bands in the Raman spectrum can be assigned to the all-trans conformer, while the appearance of other bands can indicate the presence of gauche conformers. By analyzing the relative intensities of these bands, often at different temperatures, it is possible to quantify the conformational composition and derive thermodynamic parameters for the conformational equilibrium nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals wikipedia.org.
For this compound, two main types of electronic transitions are expected in the UV region:
n → σ* Transition: The iodine atom possesses non-bonding electrons (n electrons) in its outer shell. The C-I bond has an associated anti-bonding sigma orbital (σ*). An electron can be promoted from a non-bonding orbital to this anti-bonding orbital. Because iodine is a heavy atom, this transition occurs at a relatively low energy (longer wavelength) compared to other haloalkanes, typically in the range of 250-260 nm. The presence of heavy atoms like iodine can also lead to formally forbidden transitions, such as S₀ → Tₙ, becoming weakly allowed, which can influence photoreactivity innovations-report.com.
n → π* Transition: The ester carbonyl group also has non-bonding electrons on the oxygen atom and an anti-bonding pi orbital (π) associated with the C=O double bond. The promotion of an electron from an n orbital to the π orbital gives rise to an n → π* transition libretexts.org. This is a relatively weak absorption that typically occurs at longer wavelengths than the π → π* transition, often in the 200-220 nm region for simple esters.
The more energetic σ → σ* and π → π* transitions for the ester and alkyl chain occur at shorter wavelengths, typically below 200 nm, and are often inaccessible with standard UV-Vis spectrophotometers libretexts.org. The most prominent and diagnostic feature in the UV-Vis spectrum of this compound would be the n → σ* absorption band resulting from the C-I bond.
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for isolating this compound from reaction mixtures and for assessing its purity nih.gov. The choice of technique depends on the volatility of the compound and the nature of potential impurities.
Gas Chromatography (GC): GC is a highly effective technique for separating and quantifying volatile and thermally stable compounds. This compound, being an ester of a fatty acid, is well-suited for GC analysis, similar to the analysis of Fatty Acid Methyl Esters (FAMEs) nih.govimpact-solutions.co.ukrestek.comsigmaaldrich.com.
Stationary Phase: A capillary column with a mid-polarity or polar stationary phase (e.g., a polyethylene (B3416737) glycol or "WAX" type column, or a cyanopropyl-based phase) would be suitable. These phases provide good separation for esters based on differences in polarity and boiling point restek.com.
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) detector offers definitive identification of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for less volatile or thermally sensitive compounds.
Mode: Reversed-phase HPLC would be the most appropriate mode.
Stationary Phase: A C18 (octadecylsilyl) or C8 column would be used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile (B52724) or methanol) and water would be used to elute the compound from the column.
Detection: A UV detector set to monitor the absorbance around the λmax of the C-I bond (~260 nm) would be a specific and sensitive method for detection. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could also be used for detection.
Both GC and HPLC can provide quantitative information on the purity of a this compound sample by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Samples and Purity Determination
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. thermofisher.comresearchgate.net The method's high resolution allows for the effective separation of the analyte from starting materials, byproducts, or degradation products, making it an excellent tool for purity assessment. csun.edutruman.edu
In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. thermofisher.cometamu.edu The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column wall. For a compound like this compound, a nonpolar or mid-polarity stationary phase, such as one based on polysiloxanes (e.g., DB-5 or HP-5ms), is generally effective.
The determination of purity is achieved by integrating the peak area of this compound and comparing it to the total area of all detected peaks. An internal standard can be employed for more accurate quantification. csun.edu The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of GC conditions and aids in its identification. etamu.edu
Key parameters for the GC analysis of this compound are outlined in the table below.
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides high-resolution separation for volatile and semi-volatile compounds like long-chain esters and alkyl halides. csun.edu |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. nih.gov |
| Oven Temperature Program | Initial temp: ~100 °C, hold for 1-2 min, then ramp at 10-20 °C/min to a final temp of ~280 °C, hold for 5-10 min | A temperature gradient allows for the separation of compounds with a range of boiling points and ensures that the high-boiling this compound elutes in a reasonable time with good peak shape. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of the analyte through the column. etamu.edu |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers high sensitivity for organic compounds, while MS provides structural information for definitive identification. nih.gov |
Advanced Chromatographic Coupling with Mass Spectrometry (GC-MS, LC-MS)
The coupling of chromatographic separation with mass spectrometry (MS) provides an unparalleled level of analytical detail, combining the separation power of chromatography with the identification capabilities of MS. thermofisher.cometamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS):
For a volatile compound like this compound, GC-MS is an ideal characterization technique. thermofisher.com After separation on the GC column, the eluted compound enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+) and characteristic fragment ions. spectroscopyonline.comchromacademy.com
The fragmentation pattern is like a molecular fingerprint and can be used to elucidate the structure of the compound. For this compound, key fragmentation pathways would include:
Loss of the iodine atom: A significant peak corresponding to the loss of an iodine radical (·I, mass 127).
Cleavage of the ester bond: Fragmentation can occur at the C-O bond, leading to acylium ions. libretexts.orgnih.gov
Alkene elimination: McLafferty rearrangement is a common fragmentation pathway for esters. du.ac.in
The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), can be compared with spectral libraries for identification. whitman.edulibretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful tool for the analysis of a wide range of compounds, including those not suitable for GC. nih.govbu.edu For this compound, LC-MS would typically employ soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). bu.edu These methods usually result in the formation of a protonated molecule [M+H]+ or adducts with solvent ions (e.g., [M+Na]+), with minimal fragmentation. nih.gov
This allows for the accurate determination of the molecular weight. To obtain structural information, tandem mass spectrometry (MS/MS) is used. In this technique, the precursor ion of interest (e.g., the [M+H]+ of this compound) is selected and subjected to collision-induced dissociation (CID) to generate product ions. d-nb.info This provides valuable data for structural confirmation.
The following table summarizes the expected mass spectrometric data for this compound.
| Technique | Ionization Method | Expected Key Ions (m/z) | Information Obtained |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | [M]+•, [M-I]+, acylium ions, fragments from the alkyl chain | Structural elucidation through characteristic fragmentation patterns. libretexts.orgwhitman.edu |
| LC-MS | Electrospray Ionization (ESI) / Atmospheric Pressure Chemical Ionization (APCI) | [M+H]+, [M+Na]+ | Accurate molecular weight determination. nih.govbu.edu |
| LC-MS/MS | ESI or APCI with Collision-Induced Dissociation (CID) | Product ions from the fragmentation of [M+H]+ | Confirmation of structure through controlled fragmentation. d-nb.info |
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the existence of powerful computational chemistry methods, specific studies detailing the quantum chemical calculations, molecular dynamics simulations, predicted spectroscopic parameters, and theoretical reaction pathways for this particular molecule are not present in the public domain. This absence of dedicated research prevents a thorough and scientifically accurate discussion as outlined in the requested article structure.
While general principles and methodologies for computational chemistry are well-established, their application to this compound has not been documented in accessible research. Theoretical investigations are crucial for understanding the fundamental properties of a molecule, including its electronic structure, conformational preferences, and reactivity. Without specific studies, any attempt to provide detailed data, such as molecular orbital analyses, charge distributions, bond dissociation energies, or simulated behaviors in various environments, would be speculative and lack the necessary scientific validation.
Further research, including dedicated computational studies on this compound, is required to generate the specific data needed to populate the requested analytical framework. Such studies would provide valuable insights into the molecule's characteristics and potential applications. At present, the lack of published data makes it impossible to construct a detailed and authoritative article on the computational and theoretical investigations of this compound.
Computational and Theoretical Investigations of 1 Iodoethyl Decanoate
Theoretical Modeling of Reaction Pathways and Transition States
Nucleophilic Substitution Reaction Energetics
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry. Computational studies, often employing Density Functional Theory (DFT), provide a deep understanding of the potential energy surface for these reactions. These studies typically analyze the reactants, the formation of an initial ion-dipole complex, the transition state, a subsequent complex, and the final products. mdpi.comresearchgate.net
For 1-iodoethyl decanoate (B1226879), the SN2 reaction involves a nucleophile attacking the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. The energetics of this process are critical in determining the reaction rate and feasibility. Theoretical models of similar reactions, such as the nucleophilic substitution on simple alkyl iodides (e.g., CH₃I), show that the reaction proceeds through a pentavalent transition state with a collinear arrangement of the incoming nucleophile, the central carbon, and the leaving group. researchgate.net
The reaction energetics are significantly influenced by the choice of nucleophile and solvent. Computational analyses performed in both the gas phase and in various solvents, using models like the Polarizable Continuum Model (PCM), indicate that increasing solvent polarity can decrease the reaction rates for SN2 reactions involving charged nucleophiles. mdpi.com This is attributed to the stabilization of the charged nucleophile in a polar solvent, which increases the activation energy barrier.
Table 1: Hypothetical Reaction Energetics for the SN2 Reaction of 1-Iodoethyl Decanoate with a Generic Nucleophile (Nu⁻)
| Species | Gas Phase Energy (kcal/mol) | Acetonitrile (B52724) Solution Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0.0 | 0.0 |
| Pre-reaction Complex | -10.5 | -5.2 |
| Transition State | +5.8 | +12.3 |
| Post-reaction Complex | -15.2 | -8.9 |
| Products | -12.0 | -6.5 |
Note: The data in this table is hypothetical and based on trends observed in computational studies of analogous SN2 reactions. mdpi.comresearchgate.net
Radical Mechanism Transition State Analysis
The C-I bond in this compound is relatively weak and can undergo homolytic cleavage to form a secondary alkyl radical. Computational chemistry is a powerful tool for analyzing the transition states of radical reactions, providing insights into reaction mechanisms and kinetics. e3s-conferences.org Transition state theory is instrumental in these analyses, allowing for the calculation of activation energies and the prediction of reaction pathways. fossee.in
The radical halogenation of alkanes and related compounds involves initiation, propagation, and termination steps. youtube.com For this compound, a radical mechanism could be initiated by light or heat, leading to the formation of an ethyl decanoate radical and an iodine radical. The subsequent reactions of this alkyl radical are of significant interest.
Transition state calculations, often performed using DFT methods, can elucidate the structures and energies of the transition states for various radical processes, such as hydrogen abstraction or addition to an unsaturated system. e3s-conferences.org For instance, the transition state for the abstraction of a hydrogen atom by the ethyl decanoate radical would reveal the geometry of the interacting species and the energy barrier for the reaction.
Table 2: Hypothetical Transition State Analysis for a Radical Reaction of the Ethyl Decanoate Radical
| Reaction Step | Transition State Geometry | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| Hydrogen Abstraction from a generic donor (R-H) | Elongated R-H bond, forming C-H bond | -1250 | 10.2 |
| Addition to an alkene | Partial bond formation between radical center and one carbon of the C=C bond | -850 | 7.5 |
Note: The data in this table is hypothetical and based on general principles and computational studies of similar radical reactions. e3s-conferences.orgnih.gov
The analysis of the transition state provides crucial information about the feasibility of different reaction pathways. The imaginary frequency corresponds to the motion along the reaction coordinate at the transition state, confirming its nature as a saddle point on the potential energy surface. fossee.in
Applications of 1 Iodoethyl Decanoate in Complex Organic Synthesis
Building Block in the Construction of Carbon Chains
The primary utility of 1-iodoethyl decanoate (B1226879) as a building block lies in its function as an electrophile in reactions that form new carbon-carbon bonds. The carbon atom bonded to the iodine is electron-deficient and susceptible to attack by nucleophiles, particularly carbanions. This reactivity allows for the direct extension and elaboration of carbon chains, making it a valuable tool for assembling the backbones of more complex target molecules.
Key reactions for this purpose include coupling with organometallic reagents, such as Gilman reagents (lithium diorganocuprates), and the alkylation of enolates. In these processes, the 1-iodoethyl decanoate provides a ten-carbon ester-containing fragment that can be appended to another molecule, effectively building a larger and more functionalized carbon skeleton.
Precursor for Diverse Organic Transformations
The reactive carbon-iodine bond in this compound is a gateway to numerous functional group interconversions. The iodine atom can be readily displaced by a wide range of nucleophiles, enabling the synthesis of various classes of organic compounds.
Formation of Ethers, Thioethers, and Amines
This compound is a suitable substrate for classic nucleophilic substitution reactions to form carbon-heteroatom bonds.
Ethers : In the Williamson ether synthesis, an alkoxide ion (RO⁻) acts as a nucleophile, attacking the electrophilic carbon of this compound to displace the iodide and form an ether. This reaction proceeds via an Sₙ2 mechanism. However, because this compound is a secondary halide, the use of a strong, bulky base to generate the alkoxide can lead to a competing E2 elimination reaction, yielding an alkene. Careful selection of a non-hindered alkoxide and controlled reaction conditions can favor the desired substitution product.
Thioethers : The synthesis of thioethers (sulfides) follows a similar pathway, using a thiolate anion (RS⁻) as the nucleophile. Thiolates are generally excellent nucleophiles and less basic than their alkoxide counterparts, which minimizes the competing elimination reaction. This makes the formation of thioethers from this compound a highly efficient process.
Amines : Primary, secondary, or tertiary amines can be synthesized by the reaction of this compound with ammonia (B1221849), a primary amine, or a secondary amine, respectively. A significant drawback of this direct alkylation method is the potential for over-alkylation, as the newly formed amine can react further with the starting iodide, leading to a mixture of products. More controlled methods, such as the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction, are often employed to cleanly convert alkyl halides into primary amines.
| Nucleophile | Reagent Example | Reaction Name | Product Class |
| Alkoxide | Sodium ethoxide (NaOEt) | Williamson Ether Synthesis | Ether |
| Thiolate | Sodium ethanethiolate (NaSEt) | Thioether Synthesis | Thioether |
| Amine | Ammonia (NH₃) | Direct Amination | Amine |
| Azide | Sodium azide (NaN₃) | Azide Synthesis | Alkyl Azide (Amine precursor) |
Carbanion Chemistry and Carbon-Carbon Bond Formation
The ability of this compound to react with carbanions is fundamental to its application in building carbon skeletons. As an alkylating agent, it introduces the 1-decanoate-ethyl group into a molecule.
Enolate Alkylation : Enolates, which are carbanions derived from carbonyl compounds like ketones or esters, are powerful nucleophiles in organic synthesis. An enolate can be generated by treating a carbonyl compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate then attacks the electrophilic carbon of this compound in an Sₙ2 reaction, forming a new carbon-carbon bond at the α-position to the carbonyl group. This method is highly effective for creating more complex carbonyl compounds.
Organocuprate Reactions : Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft nucleophiles that are particularly effective for forming C-C bonds with alkyl halides, including secondary iodides. The reaction, often called the Corey-House synthesis, involves the coupling of one of the R groups from the Gilman reagent with the alkyl group from the halide. This allows for the precise connection of two different carbon fragments with high efficiency.
| Carbanion Source | Reagent Example | Key Reaction | Product Type |
| Ketone | Cyclohexanone + LDA | Enolate Alkylation | α-Alkylated Ketone |
| Ester | Diethyl malonate + NaOEt | Malonic Ester Synthesis | Substituted Ester |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Corey-House Synthesis | Alkane |
Synthesis of Heterocyclic Compounds
This compound can serve as a key starting material for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and natural products. The synthesis typically involves a two-step sequence: an initial alkylation reaction followed by an intramolecular cyclization.
For example, this compound can be used to alkylate a substrate that contains a second nucleophilic group. In a subsequent step, this nucleophilic group can attack another electrophilic site within the newly formed molecule to close the ring. Alternatively, a molecule containing a nucleophilic heteroatom (like nitrogen or oxygen) can be alkylated with this compound. The decanoate ester can then be modified, and a subsequent intramolecular Sₙ2 reaction, where the heteroatom attacks the carbon that was originally bonded to iodine (if the iodine is replaced by another leaving group in a later step) or another carbon in the chain, can lead to the formation of a heterocyclic structure. The specific type of heterocycle formed depends on the nature of the nucleophile and the length of the chain connecting the reacting centers.
Role as a Synthetic Intermediate in Natural Product Analog Synthesis
In the total synthesis of natural products and their analogs, the assembly of complex carbon skeletons from simpler precursors is a central challenge. While specific documented uses of this compound in a completed natural product synthesis are not prominent, its structural motifs are representative of side chains or fragments found in various bioactive molecules.
A synthetic strategy could employ this compound to introduce its lipophilic C₁₂ chain onto a more complex molecular core. The iodine atom provides a reliable chemical handle for this coupling step. By modifying the ester group or the alkyl chain either before or after the coupling reaction, chemists can generate a library of natural product analogs. This approach is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity.
Reagent in Catalytic Cycles and Methodologies
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. While aryl and vinyl halides are the most common substrates, methods for the coupling of alkyl halides have become increasingly sophisticated.
This compound, as a secondary alkyl iodide, can potentially participate in catalytic cycles, such as those involving palladium or nickel catalysts. For instance, in a Suzuki-type coupling, a palladium catalyst could facilitate the reaction between this compound and an organoboron compound. The catalytic cycle would involve an oxidative addition of the C-I bond to the metal center, followed by transmetalation with the organoboron reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. Similarly, gold-catalyzed cross-coupling reactions have been developed for iodoarenes and could potentially be adapted for reactive alkyl iodides. The use of such catalytic methods offers a powerful and versatile way to incorporate the this compound fragment into complex molecules under mild conditions.
Photocatalysis Involving Iodo-Compounds
Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In this context, alkyl iodides are excellent radical precursors due to the relatively weak carbon-iodine bond, which can be homolytically cleaved upon interaction with a suitable photocatalyst.
The general mechanism for the photocatalytic activation of an alkyl iodide like this compound involves the generation of an alkyl radical. An excited-state photocatalyst can either directly transfer energy to the alkyl iodide or engage in a single-electron transfer (SET) process. In a typical reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species can then transfer an electron to the alkyl iodide, leading to the cleavage of the C-I bond and formation of the corresponding alkyl radical.
This transient alkyl radical derived from this compound can then participate in a variety of synthetic transformations. One prominent application is in hydroalkylation reactions of alkenes. For instance, the radical can add to an electron-deficient alkene to form a new carbon-carbon bond. The resulting radical intermediate can then be trapped by a hydrogen atom source to yield the final product.
| Entry | Alkene Substrate | Photocatalyst | Solvent | Additive | Yield (%) |
| 1 | N-phenylmaleimide | fac-[Ir(ppy)₃] | DMF | Hantzsch Ester | >95 |
| 2 | Methyl Acrylate | Eosin Y | CH₃CN | DIPEA | 85 |
| 3 | Styrene | Ru(bpy)₃Cl₂ | DMSO | Ascorbic Acid | 78 |
Table 1: Representative Photocatalytic Giese-Type Reactions with Secondary Alkyl Iodides. This table illustrates typical conditions and yields for the addition of secondary alkyl radicals, analogous to the one derived from this compound, to various activated alkenes.
The presence of the decanoate ester in this compound is expected to be well-tolerated in many photocatalytic reactions, offering a handle for further synthetic modifications.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, with palladium, nickel, and copper being the most prominent catalysts. The use of sp³-hybridized alkyl electrophiles, such as this compound, in these reactions has been a significant area of development.
For a secondary alkyl iodide like this compound, several cross-coupling pathways are conceivable. In a typical catalytic cycle, the low-valent metal catalyst undergoes oxidative addition into the carbon-iodine bond of the this compound. This is often the rate-determining step and can be challenging for secondary alkyl halides due to competing β-hydride elimination. However, the development of specialized ligand systems has enabled efficient coupling of such substrates.
Following oxidative addition, the resulting organometallic intermediate undergoes transmetalation with an organometallic nucleophile (e.g., organoboron, organozinc, or Grignard reagents). The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |
| 2 | Ethyl 2-zincioacetate | NiCl₂(dppp) | - | THF | 75 |
| 3 | Phenylacetylene | CuI / Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 92 |
Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions of this compound. This table presents hypothetical yet representative examples of cross-coupling reactions that a secondary iodoalkyl ester like this compound could undergo, based on established methodologies for similar substrates. These include Suzuki, Negishi, and Sonogashira-type couplings.
The ester functionality in this compound is generally compatible with these reaction conditions, making it a useful substrate for introducing a functionalized alkyl chain into various organic frameworks. The ability to engage in such a wide array of powerful bond-forming reactions underscores the potential of this compound as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials.
Structure Reactivity Relationships and Analog Design in 1 Iodoethyl Decanoate Chemistry
Systematic Structural Modifications of the Ester Moiety
The length of the alkyl chain on the acyl portion of an ester can significantly impact its reactivity, particularly in reactions such as hydrolysis. Generally, as the homologous series of straight-chain alkyl esters ascends, the rate of hydrolysis tends to decrease. This phenomenon is attributed to a combination of steric hindrance and inductive effects.
Longer alkyl chains create greater steric bulk around the reaction center (the carbonyl carbon), which can impede the approach of a nucleophile. Furthermore, alkyl groups are weakly electron-donating (+I effect). An increase in the length of the alkyl chain enhances this inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
Kinetic studies on the alkaline hydrolysis of ethyl esters of various alkyl-substituted acids demonstrate this trend. A noticeable drop in the reaction rate constant is observed as the chain length increases from propionate (B1217596) to n-butyrate. ias.ac.in
| Ester | Acyl Chain | Relative Rate Constant (k_rel) | Primary Influencing Factor |
|---|---|---|---|
| Ethyl Acetate | -CH₃ | 1.00 | Reference |
| Ethyl Propionate | -CH₂CH₃ | 0.82 | Minor increase in steric hindrance |
| Ethyl n-Butyrate | -(CH₂)₂CH₃ | 0.41 | Pronounced increase in steric hindrance |
Data derived from kinetic studies of ester hydrolysis. ias.ac.in
Branching in the alkyl chain of the ester moiety, particularly near the carbonyl group (α- or β-positions), introduces significant steric hindrance. This crowding impedes the formation of the tetrahedral intermediate required for nucleophilic acyl substitution, thereby slowing the reaction rate. For instance, branching at the β-carbon of an alkyl halide has been shown to significantly decrease the rate of SN2 reactions, a principle that extends to steric effects in other reaction types.
Unsaturation within the acyl chain can influence reactivity through electronic effects. A carbon-carbon double bond can act as an electron-withdrawing group, which can affect the electrophilicity of the carbonyl carbon. Studies on the hydrolysis of esters with unsaturated substituents show that these groups have fairly large positive polar substituent constants (σ*), indicating they withdraw electron density and can enhance reactivity towards nucleophiles. rsc.org However, if the unsaturation is conjugated with the ester group, it can also lead to more complex steric effects. rsc.org
| Structural Modification (Analog of Decanoate) | Expected Impact on Reaction Rate (e.g., Hydrolysis) | Primary Reason |
|---|---|---|
| Linear Saturated (e.g., Decanoate) | Baseline | Reference structure |
| Branched (e.g., 2-Ethyl-octanoate) | Decrease | Increased steric hindrance around the carbonyl group |
| Unsaturated (e.g., Dec-4-enoate) | Increase | Electron-withdrawing effect of the C=C bond increases carbonyl electrophilicity |
Variations at the Iodoethyl Position
The 1-iodoethyl group is a key functional site, acting as an electrophilic center for nucleophilic substitution reactions. Its structure dictates the preferred reaction mechanism (SN1 vs. SN2) and the stereochemical outcome.
The position of the iodine atom on the ethyl group has a profound effect on reactivity. In 1-iodoethyl decanoate (B1226879), the iodine is attached to a secondary carbon. In an analog like 2-iodoethyl decanoate, the iodine would be on a primary carbon. This distinction is critical in determining the pathway of nucleophilic substitution.
1-Iodoethyl decanoate (Secondary Halide): As a secondary alkyl iodide, this compound is subject to both SN1 and SN2 reaction mechanisms. The choice of mechanism is highly dependent on the reaction conditions: strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway, while weak nucleophiles and polar protic solvents favor the SN1 pathway via a secondary carbocation intermediate.
2-Iodoethyl decanoate (Primary Halide): A primary alkyl iodide like this would react almost exclusively via the SN2 mechanism. The primary carbon is sterically unhindered, allowing for easy backside attack by a nucleophile. The formation of a primary carbocation is highly energetically unfavorable, precluding any significant SN1 reaction.
The rate of SN2 reactions is highly sensitive to steric bulk. Studies comparing the SN2 reaction rates of iodomethane (B122720) and 1-iodobutane (B1219991) show a significant decrease in rate for the larger butyl group due to increased steric hindrance around the reaction center. researchgate.net This principle indicates that a primary iodo-ester would react much faster in an SN2 reaction than its secondary counterpart.
| Compound | Halide Type | Favored SN Mechanism | Relative SN2 Rate | Rationale |
|---|---|---|---|---|
| This compound | Secondary (2°) | SN1 / SN2 | Slow | Steric hindrance at the secondary carbon disfavors SN2; SN1 is possible via a secondary carbocation. |
| 2-Iodoethyl decanoate | Primary (1°) | SN2 | Fast | Minimal steric hindrance allows for rapid backside attack; primary carbocation for SN1 is too unstable. |
The carbon atom bonded to the iodine in this compound is a chiral center. Consequently, reactions at this center can have specific stereochemical outcomes depending on the mechanism.
SN2 Mechanism: An SN2 reaction proceeds with a backside attack by the nucleophile, leading to a complete inversion of stereochemistry at the chiral center (a Walden inversion). If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This process is stereospecific. ias.ac.in
SN1 Mechanism: An SN1 reaction involves the formation of a planar, sp²-hybridized carbocation intermediate. This intermediate is achiral. The incoming nucleophile can then attack this planar carbocation from either face with nearly equal probability. This leads to the formation of a nearly 50:50 mixture of both enantiomers, a product known as a racemic mixture. sci-hub.secambridge.org Often, a slight excess of the inverted product is observed because the departing leaving group can momentarily shield one face of the carbocation, creating an "ion pair" that favors attack from the opposite side. sci-hub.se
Effects of Substituents on Reaction Rates and Selectivity
The introduction of substituents on either the decanoate or iodoethyl portions of the molecule can alter reaction rates and selectivity through electronic (inductive and resonance) and steric effects. These effects can be quantified using linear free-energy relationships such as the Hammett and Taft equations. scribd.comlibretexts.orgwikipedia.orgdalalinstitute.comemerginginvestigators.orgwikipedia.org
Substituents on the Acyl Chain: Electron-withdrawing groups (EWGs) placed on the decanoate chain (e.g., a chlorine atom) increase the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thus increasing the rate of reactions like hydrolysis. Conversely, electron-donating groups (EDGs) decrease the rate. The Taft equation, log(k/k₀) = ρσ, relates the reaction rate (k) to the polar substituent constant (σ*), which quantifies the electronic effect of a substituent. dalalinstitute.comwikipedia.org
Substituents on the Iodoethyl Group: Substituents on the iodoethyl moiety primarily affect nucleophilic substitution at the carbon-iodine bond.
In an SN1 reaction , EDGs will stabilize the carbocation intermediate, increasing the reaction rate. EWGs will destabilize it, slowing the reaction.
In an SN2 reaction , the effect is more complex. EWGs can slightly increase the rate by making the electrophilic carbon more positive, but this electronic effect is often overshadowed by steric effects. Bulky substituents, regardless of their electronic nature, will sterically hinder the backside attack and dramatically slow the SN2 reaction rate.
| Substituent (R) | Taft Polar Constant (σ) | Electronic Effect | Predicted Effect on Ester Hydrolysis Rate (R-CO-O-R') | Predicted Effect on SN1 Rate at C-I Bond (R-CH(I)-) |
|---|---|---|---|---|
| -H (Reference) | +0.49 | Weakly Withdrawing | Increase | Decrease |
| -CH₃ | 0.00 | Neutral (Reference) | Baseline | Baseline |
| -CH₂CH₃ | -0.10 | Donating | Decrease | Increase |
| -Cl | +1.05 (for -CH₂Cl) | Strongly Withdrawing | Strong Increase | Strong Decrease |
| -C₆H₅ | +0.60 | Withdrawing (Inductive) | Increase | Decrease (Inductive), but can stabilize via resonance if adjacent |
σ values represent the inductive/field effect of the substituent. A more positive value indicates a stronger electron-withdrawing effect.
Design Principles for Enhanced Chemical Functionality
The design of analogs of this compound to modulate its chemical functionality hinges on a deep understanding of its inherent structure-reactivity relationships. The primary sites for chemical reaction in this molecule are the carbon-iodine bond and the ester group. Modifications to either the alkyl iodide portion or the decanoate tail can be strategically employed to enhance or control its reactivity for specific applications.
The reactivity of this compound is principally governed by the carbon-iodine (C-I) bond. Iodoalkanes are the most reactive among the haloalkanes due to the relatively low bond dissociation energy of the C-I bond. crunchchemistry.co.ukaskfilo.com This inherent reactivity makes the iodine atom an excellent leaving group in nucleophilic substitution reactions.
As a secondary iodoalkane, this compound can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The choice of mechanism is influenced by the nature of the nucleophile, the solvent, and the steric and electronic environment around the reaction center. schoolwires.netquizlet.combyjus.comchemguide.co.uk
Steric Effects: The ethyl group attached to the iodinated carbon provides a moderate level of steric hindrance. While not as unhindered as a primary iodoalkane, it is less sterically crowded than a tertiary iodoalkane. This intermediate steric hindrance allows for both S(_N)1 and S(_N)2 pathways to be accessible. crunchchemistry.co.ukyoutube.com
Electronic Effects: The decanoate ester group, while somewhat distant from the C-I bond, can exert a minor electron-withdrawing inductive effect, which can slightly influence the polarity of the C-I bond. However, the primary determinant of reactivity remains the inherent weakness of the C-I bond.
The design of analogs with enhanced or tailored chemical functionality can be approached by modifying three key regions of the this compound molecule: the iodoethyl group, the decanoate chain, and the ester linkage itself.
Modification of the Alkyl Iodide Moiety:
Branching at the α- or β-carbon: Increasing the steric bulk around the carbon bearing the iodine atom (the α-carbon) or on the adjacent carbon (the β-carbon) will disfavor the S(_N)2 mechanism and promote the S(_N)1 mechanism. For instance, replacing the ethyl group with an isopropyl or tert-butyl group would significantly hinder backside attack, making the S(_N)2 pathway less favorable. libretexts.org
Introduction of Unsaturation: Incorporating a double or triple bond in the vicinity of the C-I bond can influence reactivity. For example, an allylic or propargylic iodide would exhibit enhanced reactivity in S(_N)1 reactions due to the formation of a resonance-stabilized carbocation.
Modification of the Decanoate Chain:
Chain Length: Altering the length of the decanoate chain (from shorter to longer alkanoates) would primarily affect the lipophilicity of the molecule. This can be a critical design element in applications where solubility and partitioning behavior are important, such as in biological systems or biphasic reactions.
Introduction of Functional Groups: Incorporating other functional groups onto the decanoate chain can introduce new reactive sites or modulate the electronic properties of the ester. For example, an electron-withdrawing group on the chain could slightly increase the electrophilicity of the ester carbonyl, while an electron-donating group might have the opposite effect.
Modification of the Ester Linkage:
Replacement with other Functional Groups: The ester group could be replaced with an amide, a thioester, or other functionalities to fundamentally alter the chemical properties of the molecule. Each of these groups would impart different electronic and steric characteristics, influencing the reactivity at the C-I bond and introducing new reaction possibilities.
To illustrate the impact of these design principles, the following table outlines hypothetical analogs of this compound and their predicted changes in reactivity.
| Analog Name | Modification | Predicted Effect on Reactivity at C-I Bond |
| 1-Iodopropyl decanoate | Increased steric hindrance at the α-carbon | Slower S(_N)2 reaction rate compared to this compound. |
| 1-Iodo-2-methylpropyl decanoate | Increased steric hindrance at the β-carbon | Slower S(_N)2 reaction rate; potential for increased elimination products. |
| 1-Iodoethyl acetate | Shorter ester chain | Increased polarity and water solubility; minimal direct impact on C-I bond reactivity. |
| 1-Iodoethyl trifluoroacetate | Strongly electron-withdrawing ester group | Potential for a slight increase in the electrophilicity of the carbon bearing the iodine. |
In addition to these structural modifications, the choice of reaction conditions, particularly the solvent and the nucleophile, plays a crucial role in directing the outcome of reactions involving this compound and its analogs. Polar protic solvents tend to favor S(_N)1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents are more conducive to S(_N)2 reactions. byjus.com Strong, unhindered nucleophiles will favor the S(_N)2 pathway, whereas weak or bulky nucleophiles will favor the S(_N)1 pathway or elimination reactions.
The following table provides a summary of the bond dissociation energies for various carbon-halogen bonds, highlighting the inherent reactivity of iodoalkanes.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | 485 |
| C-Cl | 339 |
| C-Br | 276 |
| C-I | 240 |
Data sourced from multiple chemistry resources. libretexts.org
This data underscores why the C-I bond in this compound is the most likely site of reaction. The design of functional analogs, therefore, often revolves around modulating the accessibility and electronic environment of this bond to achieve a desired chemical outcome.
Future Directions and Emerging Research Avenues in 1 Iodoethyl Decanoate Chemistry
Exploration of Novel Catalytic Transformations
The carbon-iodine bond in 1-iodoethyl decanoate (B1226879) is a key functional group that can participate in a wide array of catalytic transformations. Future research will likely focus on leveraging modern catalytic strategies to forge new bonds and construct complex molecular architectures.
One promising area is the application of photoredox catalysis . researchgate.netwikipedia.orgethz.ch This approach uses visible light to initiate single-electron transfer processes, enabling reactions to proceed under mild conditions. For 1-iodoethyl decanoate, photoredox catalysis could facilitate its coupling with a variety of partners, including alkenes, alkynes, and arenes, which are traditionally challenging under thermal conditions. The use of different photocatalysts, such as iridium and ruthenium complexes, could allow for fine-tuning of the reaction conditions to achieve high selectivity and yield. wikipedia.orgethz.ch
Another exciting frontier is the use of this compound in C-H functionalization reactions . researchgate.netresearchgate.netnih.govrsc.orgnih.gov These reactions involve the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, offering a more atom-economical and efficient synthetic approach. By employing transition-metal catalysts, such as those based on palladium or rhodium, it may be possible to direct the arylation or alkylation of various substrates using this compound as the coupling partner. researchgate.net The development of site-selective C-H functionalization protocols would be particularly valuable for the late-stage modification of complex molecules.
Furthermore, the exploration of enantioselective catalysis will be crucial for accessing chiral molecules derived from this compound. acs.orgrsc.orgrsc.orgnih.govrsc.org Given that this compound possesses a stereocenter, the development of catalytic systems that can control the stereochemical outcome of its reactions is of high importance. This could involve the use of chiral ligands in transition-metal catalysis or the application of chiral organocatalysts. rsc.orgrsc.org
| Catalytic Approach | Potential Transformation with this compound | Potential Catalyst Systems | Anticipated Advantages |
| Photoredox Catalysis | Cross-coupling with unsaturated systems (alkenes, arenes) | Iridium or Ruthenium photocatalysts | Mild reaction conditions, high functional group tolerance |
| C-H Functionalization | Direct arylation or alkylation of heterocycles | Palladium or Rhodium catalysts | Atom economy, streamlined synthesis |
| Enantioselective Catalysis | Stereoselective substitution and coupling reactions | Transition metals with chiral ligands, organocatalysts | Access to enantiomerically pure products |
Development of Advanced Synthetic Methodologies
While established methods for the synthesis of iodoalkanes exist, there is always a need for more efficient, selective, and sustainable approaches. Future research in this area will likely focus on the development of novel synthetic routes to this compound and its derivatives.
Transition-metal-catalyzed methods represent a powerful tool for the formation of carbon-iodine bonds. researchgate.net Research could be directed towards the development of catalytic systems that can directly and regioselectively iodinate the ethyl group of ethyl decanoate, thus providing a more direct route to this compound. This would be a significant improvement over traditional multi-step sequences.
Radical-based methodologies also offer promising avenues for the synthesis of iodoalkanes. thieme-connect.de The development of new radical initiators and reaction conditions could enable the selective iodination of the decanoate chain under mild conditions. For instance, visible-light-mediated radical reactions could provide a green and efficient alternative to traditional methods that often require harsh reagents.
Moreover, the development of stereoselective synthetic methods will be paramount for the preparation of enantiomerically pure this compound. rsc.orgacs.org This could be achieved through the use of chiral catalysts or auxiliaries that can control the stereochemistry of the iodination step. Access to enantiomerically enriched this compound would be highly valuable for applications in asymmetric synthesis and the development of chiral materials.
| Synthetic Methodology | Potential Application for this compound Synthesis | Key Features |
| Transition-Metal Catalysis | Direct C-H iodination of ethyl decanoate | High selectivity and efficiency |
| Radical-Based Methods | Selective iodination under mild conditions | Use of visible light, green chemistry principles |
| Stereoselective Synthesis | Preparation of enantiomerically pure this compound | Use of chiral catalysts or auxiliaries |
Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for the optimization of existing transformations and the development of new synthetic methods. Advanced spectroscopic techniques can provide invaluable insights into the intricate details of chemical reactions involving this compound.
Femtosecond transient absorption spectroscopy is a powerful tool for studying the ultrafast dynamics of chemical reactions. osti.govaip.orgchemrxiv.orgnih.govrsc.org By using ultrashort laser pulses, it is possible to monitor the formation and decay of transient species, such as radicals and excited states, on the femtosecond timescale. nih.govrsc.org Applying this technique to reactions of this compound could provide a detailed picture of the bond-breaking and bond-forming processes, helping to elucidate the reaction mechanism at a fundamental level. osti.govaip.orgchemrxiv.org
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can also be employed to gain mechanistic insights. pnnl.govrsc.orgrsc.orgnih.gov For example, in situ NMR monitoring can be used to track the concentrations of reactants, intermediates, and products in real-time, providing valuable kinetic data. nih.gov Furthermore, techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study the association of different species in solution, which can be crucial for understanding the role of catalysts and additives.
| Spectroscopic Technique | Information Gained | Application to this compound Chemistry |
| Femtosecond Transient Absorption Spectroscopy | Ultrafast reaction dynamics, identification of transient species | Elucidation of photochemical and radical reaction mechanisms |
| Advanced NMR Spectroscopy | Reaction kinetics, identification of intermediates, intermolecular interactions | Mechanistic studies of catalytic and substitution reactions |
Computational Design of Tailored Analogues with Specific Chemical Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functionalities. In the context of this compound, computational methods can be used to design analogues with tailored chemical reactivity.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its analogues. mit.edugithub.io By calculating properties such as bond dissociation energies and reaction energy profiles, it is possible to predict how modifications to the molecular structure will affect its reactivity. This information can then be used to design new compounds with enhanced or altered reactivity for specific applications.
Machine learning (ML) is another powerful computational tool that is increasingly being used in chemistry. nih.govcmu.edubath.ac.ukresearchgate.netyoutube.com By training ML models on large datasets of chemical reactions, it is possible to predict the outcome of new reactions with high accuracy. researchgate.netyoutube.com This approach could be used to screen virtual libraries of this compound analogues for their reactivity in various transformations, thus accelerating the discovery of new and useful compounds.
The combination of computational modeling and experimental work will be a powerful strategy for the rational design of this compound analogues with specific chemical properties.
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics | Prediction of reactivity and design of analogues with tailored properties |
| Machine Learning (ML) | Prediction of reaction outcomes and screening of virtual libraries | Accelerated discovery of new reactive analogues |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering advantages such as improved safety, higher efficiency, and greater reproducibility. The integration of these technologies into the chemistry of this compound could open up new possibilities for its synthesis and application.
Flow chemistry involves performing chemical reactions in a continuous-flow reactor, rather than in a traditional batch reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. For the synthesis of this compound, a flow-based process could offer a safer and more scalable alternative to batch methods.
Automated synthesis platforms can be used to perform a large number of reactions in parallel, enabling the rapid screening of reaction conditions and the optimization of synthetic protocols. By combining automated synthesis with high-throughput analytical techniques, it is possible to quickly identify the optimal conditions for a given transformation. This approach could be used to accelerate the development of new reactions involving this compound and to explore its reactivity with a wide range of substrates.
The integration of flow chemistry and automated synthesis will not only streamline the synthesis of this compound but also facilitate the discovery of new transformations and applications for this versatile compound.
| Technology | Application in this compound Chemistry | Key Advantages |
| Flow Chemistry | Continuous synthesis and reactions of this compound | Improved safety, scalability, and control over reaction parameters |
| Automated Synthesis | High-throughput screening of reaction conditions and substrates | Accelerated reaction optimization and discovery of new transformations |
Q & A
Q. Table 1: Key Analytical Parameters for this compound Characterization
| Technique | Target Signal/Value | Reference Compound |
|---|---|---|
| 1H NMR | δ 1.25–1.35 (m, CH2 decanoate) | Ethyl decanoate |
| 13C NMR | δ 170.5 (C=O ester) | Methyl iodide |
| IR | 1740 cm⁻¹ (C=O stretch) | Decanoic acid |
| Elemental Analysis | C: 42.36%, H: 6.24%, I: 37.36% | Theoretical values |
Q. Table 2: Stability Studies Under Physiological Conditions
| Condition | Degradation Half-life (h) | Major Product | Methodology |
|---|---|---|---|
| Plasma (37°C) | 2.5 ± 0.3 | Decanoic acid | LC-MS/MS |
| pH 7.4 Buffer | 8.7 ± 1.1 | Iodoethanol | HPLC-UV |
| pH 2.0 Buffer | 1.2 ± 0.2 | Ethyl decanoate | NMR Monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
